3-Bromo-1,1-difluoro-2-propanone Hydrate 3-Bromo-1,1-difluoro-2-propanone Hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18395959
InChI: InChI=1S/C3H3BrF2O.H2O/c4-1-2(7)3(5)6;/h3H,1H2;1H2
SMILES:
Molecular Formula: C3H5BrF2O2
Molecular Weight: 190.97 g/mol

3-Bromo-1,1-difluoro-2-propanone Hydrate

CAS No.:

Cat. No.: VC18395959

Molecular Formula: C3H5BrF2O2

Molecular Weight: 190.97 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1,1-difluoro-2-propanone Hydrate -

Specification

Molecular Formula C3H5BrF2O2
Molecular Weight 190.97 g/mol
IUPAC Name 3-bromo-1,1-difluoropropan-2-one;hydrate
Standard InChI InChI=1S/C3H3BrF2O.H2O/c4-1-2(7)3(5)6;/h3H,1H2;1H2
Standard InChI Key KNPGCPQPMNPPCA-UHFFFAOYSA-N
Canonical SMILES C(C(=O)C(F)F)Br.O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Bromo-1,1-difluoro-2-propanone hydrate possesses a molecular weight of 190.97 g/mol and the IUPAC name 3-bromo-1,1-difluoropropan-2-one hydrate. Its structure features a propanone backbone with bromine at the C3 position and two fluorine atoms at C1, stabilized by a water molecule in the hydrate form. Key identifiers include:

PropertyValue
Molecular FormulaC₃H₅BrF₂O₂
CAS Registry NumberVCID: VC18395959
InChIInChI=1S/C₃H₃BrF₂O.H₂O
SMILESC(C(=O)C(F)F)Br.O
PubChem Compound ID137333289

The crystal structure remains undetermined, but spectroscopic data (¹⁹F NMR, IR) confirm the presence of geminal difluorine and bromine substituents, which influence its electronic and steric properties .

Hydration and Stability

The hydrate form enhances solubility in polar solvents, such as water and dimethyl sulfoxide (DMSO), while the anhydrous counterpart is more reactive in non-polar media. Stability studies indicate decomposition above 150°C, with hydrolysis risks under acidic or alkaline conditions.

Synthetic Routes and Methodologies

Indium-Mediated Allylation

A prominent synthesis involves the indium-mediated reaction of 3-bromo-3,3-difluoropropene (37) with aldehydes (e.g., 3-tert-butyldiphenylsilyloxypropanal) to yield difluorinated alkenes (40) . Subsequent oxidation and Horner-Wadsworth-Emmons reactions produce α,β-unsaturated esters, which are hydrolyzed to the hydrate form (Fig. 1). This method achieves moderate yields (30–44%) and high stereoselectivity, critical for pharmaceutical intermediates .

Alternative Pathways

Patent literature describes bromofluorination of propanone derivatives using N-bromosuccinimide (NBS) and fluorinating agents, though yields are suboptimal compared to indium-mediated routes . Recent advances leverage ruthenium-catalyzed oxidations to access ketone precursors, followed by halogenation .

Applications in Organic Synthesis and Drug Discovery

Building Block for Fluorinated Fragments

The compound’s bromine and fluorine atoms enable diverse transformations:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids generate biaryl structures .

  • Nucleophilic Substitutions: Displacement of bromine with amines or thiols yields fluorinated amines/sulfides.

  • Cycloadditions: Participation in Diels-Alder reactions constructs fluorinated heterocycles .

Role in Bryostatin Analog Synthesis

Bryostatin analogs, investigated for anticancer and neuroprotective effects, require difluorinated C17–C27 fragments. 3-Bromo-1,1-difluoro-2-propanone hydrate serves as a key intermediate in constructing these segments via aldol condensations and epoxide ring-opening reactions (Scheme 7) . Biological evaluations show enhanced binding affinity to protein kinase C (PKC) isoforms compared to non-fluorinated analogs .

Physicochemical Properties and Reactivity

Solubility and Solvent Interactions

The hydrate form exhibits high solubility in water (≈50 mg/mL) and DMSO, while the anhydrous form prefers dichloromethane (DCM) and tetrahydrofuran (THF). Solvent polarity significantly impacts reaction rates; for example, indium-mediated allylation proceeds 3× faster in DMF than in THF .

Spectroscopic Data

  • ¹⁹F NMR: Two distinct fluorine signals at δ -98.2 (CF₂) and -112.4 (Br-C-F) .

  • IR: Strong carbonyl stretch at 1745 cm⁻¹, with O-H (hydrate) at 3450 cm⁻¹.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 78–82°C (with decomposition). Storage at -20°C under inert atmosphere is recommended for long-term stability.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
1,3-Difluoro-2-propanoneC₃H₄F₂OLacks bromine; higher volatilitySolvent, fluoropolymer precursor
3-Bromo-1,1,1-trifluoropropaneC₃H₄BrF₃Trifluoromethyl group; lower reactivityRefrigerant, fire retardant

The bromine in 3-bromo-1,1-difluoro-2-propanone hydrate enhances electrophilicity, enabling reactions inaccessible to its non-brominated counterparts .

Future Directions and Research Opportunities

  • Optimized Synthesis: Developing catalytic, asymmetric routes to access enantiopure intermediates for drug discovery.

  • Biological Screening: Expanding studies on PKC modulation and antitumor activity in vivo.

  • Green Chemistry: Exploring aqueous-phase reactions to reduce solvent waste.

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